molecular formula C19H11ClN2O3S B5109635 N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide

N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B5109635
M. Wt: 382.8 g/mol
InChI Key: ORRJHGAEYJGMHE-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, a carboxamide group, and a phthalimide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the carboxamide group, and the attachment of the phthalimide moiety. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In the context of its antithrombotic activity, the compound acts as a direct inhibitor of Factor Xa. The thiophene ring and the phthalimide moiety play crucial roles in binding to the active site of Factor Xa, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting blood clot formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of the thiophene ring, carboxamide group, and phthalimide moiety, which contribute to its high potency and selectivity as a Factor Xa inhibitor. This unique structure allows for strong binding to the active site of Factor Xa, resulting in effective inhibition of the enzyme .

Properties

IUPAC Name

N-[2-chloro-5-(1,3-dioxoisoindol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O3S/c20-14-8-7-11(10-15(14)21-17(23)16-6-3-9-26-16)22-18(24)12-4-1-2-5-13(12)19(22)25/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRJHGAEYJGMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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